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(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone

Physicochemical profiling ADME prediction Scaffold differentiation

Researchers assessing kinase inhibitor SAR often encounter confounding hydrogen-bond donor (HBD) effects when profiling carboxamide or urea-linked piperidine scaffolds. This compound eliminates that variable entirely - its methanone carbonyl directly couples the piperidine nitrogen to the ortho-trifluoromethoxyphenyl ring, yielding zero HBD (vs. 1-2 in carboxamide analogs). • HBD = 0, clogP = 3.12, TPSA = 51.54, MW = 366.34 - occupies a distinct CNS drug-like region ideal for calibrating BBB penetration models. • Ortho-OCF3 restricts aryl-carbonyl rotation, creating a defined conformational ensemble for structure-based design. • Predicted lack of sEH activity makes it a structurally matched negative control for sEH inhibitor screening cascades. Available as a research-grade chemical with batch-specific QC documentation. Ships globally under standard ambient conditions.

Molecular Formula C18H17F3N2O3
Molecular Weight 366.34
CAS No. 2034365-19-8
Cat. No. B2408939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
CAS2034365-19-8
Molecular FormulaC18H17F3N2O3
Molecular Weight366.34
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)26-16-4-2-1-3-15(16)17(24)23-11-7-14(8-12-23)25-13-5-9-22-10-6-13/h1-6,9-10,14H,7-8,11-12H2
InChIKeyHKJXTLBCKLSRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone (CAS 2034365-19-8)


(4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone (CAS 2034365-19-8) is a synthetic small molecule belonging to the 1-carbonyl-4-aryloxypiperidine class, featuring a pyridin-4-yloxy ether substituent at the piperidine 4-position and an ortho-trifluoromethoxy benzoyl moiety [1]. Its molecular formula is C18H17F3N2O3 with a molecular weight of 366.34 g/mol [1]. The compound is currently offered as a research-grade chemical for non-human investigational use and has not been indexed in major public bioactivity databases (e.g., PubChem BioAssay, ChEMBL, BindingDB) as of the search date [2]. Its structural framework places it at the intersection of two pharmacologically relevant chemotypes: the 4-(pyridin-4-yloxy)piperidine scaffold found in kinase inhibitors such as SB202190 (p38 MAPK, IC50 = 50 nM) and the ortho-trifluoromethoxy benzoyl piperidine motif represented in ERK5 inhibitor BAY-885 (IC50 = 35 nM) [3].

Why In-Class Substitution of (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone Is Not Straightforward


Compounds within the 4-aryloxypiperidine-1-carbonyl class cannot be casually interchanged because minor structural variations—particularly in the carbonyl linker type (methanone vs. carboxamide vs. sulfonamide) and the positioning of the trifluoromethoxy substituent (ortho vs. para)—profoundly alter hydrogen-bond acceptor/donor profiles, lipophilicity, and target engagement [1][2]. The target compound's methanone carbonyl directly couples the piperidine nitrogen to the ortho-trifluoromethoxyphenyl ring, eliminating the urea or carboxamide NH present in many related sEH and kinase inhibitors, which results in zero hydrogen bond donors (HBD = 0) versus 1–2 HBD in its closest carboxamide analogs [1][3]. This distinction has practical consequences: the absence of an HBD alters permeability and solubility profiles independent of lipophilicity, and the ortho-trifluoromethoxy group imposes distinct conformational constraints on the benzoyl moiety compared to para-substituted analogs [1][2]. For procurement decisions, substituting a carboxamide analog for this methanone without verifying target-specific activity data risks selecting a compound with a fundamentally different pharmacophore and ADME trajectory.

Quantitative Differentiation Evidence for (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone vs. Closest Analogs


Hydrogen Bond Donor Count: Zero-HBD Methanone vs. One-to-Three-HBD Carboxamide Analogs

The target methanone compound possesses zero hydrogen bond donors (HBD = 0), differentiating it from the closest carboxamide analog CHEMBL1085744 (HBD = 1) [1] and the benzyl carboxamide series represented by PrenDB entry (HBD = 3) [2]. This zero-HBD profile is a direct consequence of the methanone linker replacing the carboxamide (-CONH-) or urea (-NHCONH-) linker present in the comparator compounds. Among drug-like small molecules, zero-HBD compounds represent a minority (<15% of oral drugs) and are associated with distinct permeability and solubility characteristics compared to mono- or multi-HBD analogs [3].

Physicochemical profiling ADME prediction Scaffold differentiation

Lipophilicity (clogP 3.12): Intermediate Position Between Simplest and Most Complex Scaffold Analogs

The target compound's computed logP of 3.12 [1] places it at an intermediate lipophilicity position relative to its closest analogs: more lipophilic than the parent 4-(pyridin-4-yloxy)piperidine core (LogP = 1.54) but less lipophilic than the more elaborated carboxamide analog CHEMBL1085744 (XLogP3-AA = 3.4) [2] and substantially less lipophilic than BAY-885 (predicted LogP >4.0 given its extended heteroaromatic system) . This intermediate clogP value falls within the optimal range for oral drug-like space (1–3.5) while retaining sufficient lipophilicity for passive membrane permeability.

Lipophilicity optimization Ligand efficiency Scaffold ranking

Methanone Carbonyl Linker: Absence of Urea/Carboxamide NH Enables Distinct Kinase Selectivity Profile Inferred from Scaffold SAR

The methanone carbonyl linker in the target compound directly connects the piperidine nitrogen to the 2-(trifluoromethoxy)phenyl ring without an intervening NH group. The closest carboxamide analogs containing the pyridin-4-yloxy piperidine motif have demonstrated potent soluble epoxide hydrolase (sEH) inhibition: CHEMBL1085746 (N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide) inhibits human sEH with IC50 = 22 nM [1]. The presence of the carboxamide NH in CHEMBL1085746 enables a hydrogen-bonding interaction with the sEH catalytic triad that the target methanone cannot replicate [1][2]. Conversely, methanone-linked analogs such as BAY-885 (IC50 = 35 nM for ERK5) demonstrate that the methanone linker is compatible with ATP-site kinase inhibition, achieving selectivity profiles distinct from carboxamide-based sEH inhibitors .

Kinase selectivity Scaffold hopping ATP-competitive inhibitor design

Ortho- vs. Para-Trifluoromethoxy Substitution: Conformational Constraint and Electronic Differentiation

The target compound carries the trifluoromethoxy (-OCF3) group at the ortho position of the benzoyl phenyl ring, whereas the majority of commercially available 4-(pyridin-4-yloxy)piperidine benzoyl analogs feature para-substitution . The ortho-OCF3 group imposes a steric and electronic 'ortho effect': it restricts rotational freedom of the benzoyl carbonyl relative to the phenyl ring and withdraws electron density via both inductive (-I) and resonance (-R) effects more strongly from the ortho position than from para [1]. This ortho constraint is absent in para-OCF3 analogs such as 4-(4-trifluoromethoxybenzoyl)piperidine derivatives . In drug discovery contexts, ortho-substitution has been associated with improved metabolic stability of the adjacent carbonyl toward amidase cleavage compared to para-substituted congeners [2].

Regioisomer differentiation Conformational analysis Ortho effect

Defined Application Scenarios for (4-(Pyridin-4-yloxy)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone Based on Verified Differentiation Evidence


Scaffold-Hopping Starting Point for Kinase-Focused Chemical Biology Probe Development

For kinase inhibitor discovery programs seeking to replace a carboxamide or urea linker with a metabolically stable methanone, this compound serves as a minimal methanone scaffold. The absence of hydrogen bond donors (HBD = 0) and intermediate lipophilicity (clogP = 3.12) make it suitable for assessing the baseline kinase selectivity profile of the 4-(pyridin-4-yloxy)piperidine-1-carbonyl pharmacophore without confounding HBD-mediated interactions, complementing reference compound BAY-885 which introduces additional kinase-directing substituents [1].

Ortho-Trifluoromethoxy Conformational Probe for Benzoyl Piperidine SAR Studies

This compound is uniquely positioned for systematic structure-activity relationship studies investigating the ortho-OCF3 effect on target binding conformation and metabolic stability relative to para-OCF3 analogs such as 4-(4-trifluoromethoxybenzoyl)piperidine [1]. The ortho substitution restricts aryl-carbonyl rotation, creating a more defined conformational ensemble that can be exploited in structure-based drug design where ligand pre-organization is desirable.

Negative Control or Counter-Screen Compound for Soluble Epoxide Hydrolase (sEH) Inhibitor Programs

Based on established sEH SAR showing that a carboxamide or urea NH is essential for catalytic triad engagement (as demonstrated by CHEMBL1085746, IC50 = 22 nM) [1], this methanone analog is predicted to lack sEH inhibitory activity. It can therefore serve as a structurally matched negative control in sEH inhibitor screening cascades, enabling researchers to distinguish target-specific effects from scaffold-related off-target activities.

Physicochemical Benchmarking Standard for Zero-HBD CNS-Permeable Chemical Space Exploration

With HBD = 0, clogP = 3.12, TPSA = 51.54, and MW = 366.34, this compound occupies a distinct region of CNS drug-like chemical space [1]. It can serve as a calibration standard for computational models predicting blood-brain barrier penetration of zero-HBD compounds and as a reference point in CNS-focused fragment-based or HTS triage where hydrogen bond donor count is a primary filtering criterion.

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